molecular formula C19H38O2 B14225601 2-Nonadecanone, 10-hydroxy-, (10R)- CAS No. 825623-07-2

2-Nonadecanone, 10-hydroxy-, (10R)-

Cat. No.: B14225601
CAS No.: 825623-07-2
M. Wt: 298.5 g/mol
InChI Key: ZTHOHQYCIXZKEA-LJQANCHMSA-N
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Description

2-Nonadecanone, 10-hydroxy-, (10R)- is an organic compound with the molecular formula C19H38O2 It is a hydroxyketone, specifically a nonadecanone derivative, where the hydroxy group is positioned at the 10th carbon atom in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonadecanone, 10-hydroxy-, (10R)- can be achieved through several methods. One common approach involves the oxidation of 10-hydroxy nonadecanoic acid using suitable oxidizing agents. Another method includes the reduction of 10-keto nonadecanoic acid followed by selective hydroxylation at the 10th carbon atom.

Industrial Production Methods

In industrial settings, the production of 2-Nonadecanone, 10-hydroxy-, (10R)- often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Nonadecanone, 10-hydroxy-, (10R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 10-keto nonadecanoic acid or 10-carboxy nonadecanoic acid.

    Reduction: Formation of 10-hydroxy nonadecanol.

    Substitution: Formation of various substituted nonadecanones depending on the substituent introduced.

Scientific Research Applications

2-Nonadecanone, 10-hydroxy-, (10R)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, including its effects on cell signaling and metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Nonadecanone, 10-hydroxy-, (10R)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 10th carbon atom plays a crucial role in its reactivity and interaction with biological molecules. It can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Nonadecanone: Lacks the hydroxy group at the 10th carbon atom.

    10-Hydroxy nonadecanoic acid: Contains a carboxylic acid group instead of a ketone group.

    10-Keto nonadecanoic acid: Contains a ketone group at the 10th carbon atom but lacks the hydroxy group.

Uniqueness

2-Nonadecanone, 10-hydroxy-, (10R)- is unique due to the presence of both a hydroxy and a ketone group at the 10th carbon atom in the R-configuration. This dual functionality imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

825623-07-2

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

(10R)-10-hydroxynonadecan-2-one

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18(2)20/h19,21H,3-17H2,1-2H3/t19-/m1/s1

InChI Key

ZTHOHQYCIXZKEA-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCC[C@H](CCCCCCCC(=O)C)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)C)O

Origin of Product

United States

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